ZD-0892

Description

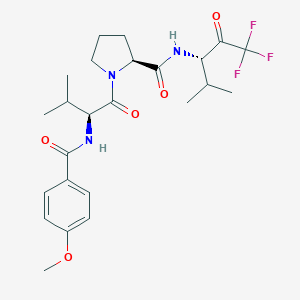

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoyl]-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32F3N3O5/c1-13(2)18(20(31)24(25,26)27)28-22(33)17-7-6-12-30(17)23(34)19(14(3)4)29-21(32)15-8-10-16(35-5)11-9-15/h8-11,13-14,17-19H,6-7,12H2,1-5H3,(H,28,33)(H,29,32)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNILZVBINXNWHW-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938074 | |

| Record name | 1-[N-(4-Methoxybenzoyl)valyl]-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171964-73-1 | |

| Record name | ZD-0892 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171964731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[N-(4-Methoxybenzoyl)valyl]-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZD-0892 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL5BC5A6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ZD-0892: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-0892 is a potent and selective, orally active inhibitor of neutrophil elastase.[1][2] Developed by AstraZeneca, it has been investigated for its therapeutic potential in inflammatory conditions such as chronic obstructive pulmonary disease (COPD), peripheral vascular disorders, and asthma.[3] This technical guide provides an in-depth overview of this compound's primary molecular target, its mechanism of action, and the experimental protocols used in its evaluation.

Core Target and Inhibitory Activity

The principal molecular target of this compound is human neutrophil elastase (HNE) , a serine protease stored in the azurophilic granules of neutrophils.[1][2] HNE plays a critical role in the breakdown of extracellular matrix proteins, particularly elastin.[1] Dysregulated HNE activity is implicated in the tissue damage associated with various inflammatory diseases.

Quantitative Data

The inhibitory potency of this compound against neutrophil elastase has been quantified through kinetic studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.

| Target Enzyme | Inhibitor | Ki (nM) |

| Human Neutrophil Elastase | This compound | 6.7 |

| Porcine Pancreatic Elastase | This compound | 200 |

Data compiled from publicly available information.

Mechanism of Action

This compound functions as a transition-state inhibitor of neutrophil elastase.[4] By binding to the active site of the enzyme, it prevents the cleavage of its natural substrates, thereby mitigating the downstream pathological effects of excessive elastase activity. This includes the degradation of elastin and other extracellular matrix components, which contributes to tissue damage and inflammation.

Signaling Pathways

Neutrophil elastase is involved in complex signaling pathways that drive inflammation and tissue remodeling. By inhibiting HNE, this compound can modulate these pathways.

Neutrophil Elastase-Mediated Inflammatory Signaling

Caption: Neutrophil Elastase Inflammatory Signaling Pathway.

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

A standard method to determine the inhibitory activity of compounds like this compound against human neutrophil elastase involves a chromogenic or fluorogenic substrate assay.

Objective: To determine the inhibition constant (Ki) of this compound for human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Make serial dilutions of this compound in the assay buffer.

-

Add a defined concentration of HNE to each well of the 96-well plate.

-

Add the different concentrations of this compound to the wells containing HNE and incubate for a pre-determined time at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the Ki value by fitting the data to the appropriate enzyme inhibition kinetic models (e.g., Morrison equation for tight-binding inhibitors).

In Vivo Model of Cigarette Smoke-Induced Emphysema

The efficacy of this compound in a disease model has been demonstrated in studies of cigarette smoke-induced emphysema in guinea pigs.[1]

Objective: To evaluate the effect of this compound on inflammation and lung tissue destruction in a guinea pig model of emphysema.

Animal Model: Male Hartley guinea pigs.

Experimental Groups:

-

Control group (sham smoke exposure)

-

Smoke-exposed group (receiving vehicle)

-

Smoke-exposed group (receiving this compound)

Procedure:

-

Expose the guinea pigs (groups 2 and 3) to cigarette smoke daily for a period of 6 months. The control group is exposed to air.

-

Administer this compound orally to the treatment group at a specified dose (e.g., 30 mg/kg) daily. The vehicle group receives the carrier solution.

-

At the end of the study period, collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Analyze the BAL fluid for inflammatory cell counts (e.g., neutrophils) and markers of elastin and collagen breakdown (desmosine and hydroxyproline).

-

Process lung tissue for histological analysis to assess airspace enlargement (a measure of emphysema).

-

Measure plasma levels of inflammatory cytokines such as TNF-α.

Caption: Experimental Workflow for In Vivo Evaluation of this compound.

In Vivo Model of Pulmonary Hypertension

This compound has also been evaluated in a rat model of monocrotaline-induced pulmonary hypertension.[5]

Objective: To assess the ability of this compound to reverse established pulmonary hypertension.

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Induce pulmonary hypertension by a single subcutaneous injection of monocrotaline.

-

After a period to allow for the development of severe pulmonary hypertension (e.g., 21 days), begin oral administration of this compound or a vehicle control.

-

Monitor animal survival.

-

At the end of the treatment period (e.g., 1-2 weeks), measure pulmonary artery pressure.

-

Perform histological analysis of the pulmonary arteries to assess vascular remodeling (e.g., muscularization).

-

Assess markers of apoptosis and extracellular matrix components (e.g., elastin and tenascin-C) in the vessel walls.

Conclusion

This compound is a well-characterized inhibitor of human neutrophil elastase with demonstrated efficacy in preclinical models of inflammatory diseases. Its mechanism of action, centered on the direct inhibition of this key protease, highlights the therapeutic potential of targeting neutrophil-driven inflammation. The experimental protocols detailed herein provide a framework for the continued investigation of neutrophil elastase inhibitors in drug discovery and development.

References

- 1. Complete reversal of fatal pulmonary hypertension in rats by a serine elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

ZD-0892: A Potent Neutrophil Elastase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ZD-0892 is a potent and selective, orally active inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases. Developed by AstraZeneca, this compound reached Phase I clinical trials for chronic obstructive pulmonary disease (COPD) and peripheral vascular disease before its development was discontinued.[1][2] Despite its discontinuation for clinical use, this compound remains a valuable tool for preclinical research into the role of neutrophil elastase in disease. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols from key preclinical studies, and its effects on relevant signaling pathways.

Core Compound Information

| Property | Value | Reference |

| Mechanism of Action | Transition-state inhibitor of neutrophil elastase | [3] |

| Ki (Human Neutrophil Elastase) | 6.7 nM | [4] |

| Ki (Porcine Pancreatic Elastase) | 200 nM | [4] |

| IC50 (Human Neutrophil Elastase) | Data not available in the public domain. |

In Vitro Neutrophil Elastase Inhibition Assay

Experimental Protocol

A common method for determining the in vitro potency of neutrophil elastase inhibitors like this compound involves a fluorometric assay.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

-

This compound (or other test inhibitors)

-

Reference inhibitor (e.g., Sivelestat)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

-

DMSO (for dissolving compounds)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HNE in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.

-

-

Assay Protocol:

-

Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.

-

Add 160 µL of the HNE solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve).

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Preclinical In Vivo Studies

This compound has demonstrated efficacy in several animal models of inflammatory diseases.

Cigarette Smoke-Induced Emphysema in Guinea Pigs

Experimental Protocol:

-

Animal Model: Hartley guinea pigs.

-

Induction of Emphysema: Exposure to whole smoke from Kentucky 2R1 research cigarettes (20 ml puff over 1.5 minutes, 5 times a day, 5 days a week for up to 6 months).

-

Treatment: this compound administered orally (p.o.).

-

Key Findings: this compound treatment reduced the number of neutrophils in bronchoalveolar lavage (BAL) fluid, decreased the breakdown of elastin and collagen (measured by desmosine and hydroxyproline levels), and attenuated the development of emphysema by 45%. It also reduced plasma tumor necrosis factor-alpha (TNF-α) levels.[5]

Viral Myocarditis in Mice

Experimental Protocol:

-

Animal Model: DBA/2 mice.

-

Induction of Myocarditis: Inoculation with the encephalomyocarditis (EMC) virus.

-

Treatment: this compound administered orally.

-

Key Findings: this compound treatment suppressed the increase in myocardial serine elastase activity, reduced microvascular injury, decreased inflammation and necrosis, and led to only mild fibrosis and myocardial collagen deposition. This resulted in the preservation of normal ventricular function compared to untreated infected mice.

Monocrotaline-Induced Pulmonary Hypertension in Rats

Experimental Protocol:

-

Animal Model: Rats.

-

Induction of Pulmonary Hypertension: Administration of monocrotaline.

-

Treatment: this compound.

-

Key Findings: this compound was shown to reduce monocrotaline-induced pulmonary hypertension.

Signaling Pathways and Mechanism of Action

Neutrophil elastase is a key mediator of inflammation and tissue damage through various signaling pathways. While specific studies on the direct effects of this compound on these pathways are limited in the public domain, its mechanism of action as an HNE inhibitor suggests it would modulate these downstream effects.

Neutrophil Elastase and TNF-α Signaling

Neutrophil elastase can influence the activity of TNF-α, a critical pro-inflammatory cytokine. HNE can cleave and activate membrane-bound TNF-α, releasing its soluble and active form. By inhibiting HNE, this compound likely reduces the levels of active TNF-α, thereby dampening the inflammatory cascade. This is supported by the finding that this compound treatment lowered plasma TNF-α in a model of emphysema.[5]

Experimental Workflow: In Vivo Emphysema Model

The following diagram illustrates the general workflow for the preclinical evaluation of this compound in a cigarette smoke-induced emphysema model.

Conclusion

This compound is a well-characterized, potent inhibitor of human neutrophil elastase. Its efficacy in various preclinical models of inflammatory diseases highlights the critical role of neutrophil elastase in their pathophysiology. While its clinical development was halted, this compound continues to be a valuable research tool for elucidating the mechanisms of neutrophil-driven inflammation and for the validation of neutrophil elastase as a therapeutic target. The detailed protocols and data presented in this guide can serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- 1. rlmc.edu.pk [rlmc.edu.pk]

- 2. TNF-α Signals Through PKCζ/NF-κB to Alter the Tight Junction Complex and Increase Retinal Endothelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Critical care medicine in AJRCCM 2002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TNF-α Affects Signature Cytokines of Th1 and Th17 T Cell Subsets through Differential Actions on TNFR1 and TNFR2 - PMC [pmc.ncbi.nlm.nih.gov]

ZD-0892: A Technical Guide for COPD Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-0892 is a potent and selective, orally active inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD). Developed by AstraZeneca, this compound was investigated as a potential therapeutic agent for COPD and peripheral vascular disease, reaching Phase I clinical trials before its development was discontinued.[1] Despite its discontinuation for clinical use, the preclinical data for this compound provides valuable insights into the role of neutrophil elastase in COPD and the potential of selective NE inhibitors as a therapeutic strategy. This technical guide provides a comprehensive overview of the available preclinical research on this compound for COPD, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols from key studies.

Core Mechanism of Action: Neutrophil Elastase Inhibition

Neutrophil elastase is a key enzyme stored in the azurophilic granules of neutrophils.[2] In the context of COPD, chronic inhalation of irritants such as cigarette smoke triggers an inflammatory cascade, leading to the recruitment and activation of neutrophils in the airways. These activated neutrophils release NE, which contributes to the pathology of COPD through several mechanisms:

-

Extracellular Matrix Degradation: NE degrades critical components of the lung's extracellular matrix, including elastin, collagen, and proteoglycans, leading to the destruction of alveolar walls and the development of emphysema.

-

Inflammation Amplification: NE can cleave and activate pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cycle. It also stimulates the production of mucus and induces the release of macrophage extracellular traps (METs).

-

Impairment of Host Defense: By degrading opsonins and their receptors, NE can impair the lung's ability to clear pathogens.

This compound acts as a transition-state inhibitor of neutrophil elastase, effectively blocking its proteolytic activity and thereby mitigating its damaging effects in the lungs.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| Human Neutrophil Elastase | 6.7 nM | [3] |

| Porcine Pancreatic Elastase | 200 nM | [3] |

Table 2: Preclinical Efficacy of this compound in a Guinea Pig Model of Smoke-Induced Emphysema

| Parameter | Effect of this compound Treatment | Reference |

| Airspace Enlargement | 45% decrease | [4] |

| Lavage Neutrophils | Returned to control levels | [4] |

| Lavage Desmosine (Elastin Breakdown Marker) | Returned to control levels | [4] |

| Lavage Hydroxyproline (Collagen Breakdown Marker) | Returned to control levels | [4] |

| Plasma Tumor Necrosis Factor-alpha (TNF-α) | 30% decrease | [4] |

Signaling Pathways and Experimental Workflow

The following diagrams visualize the key signaling pathways of neutrophil elastase in COPD and the experimental workflow of the pivotal preclinical study on this compound.

Experimental Protocols

The following methodologies are based on the key preclinical study of this compound in a guinea pig model of cigarette smoke-induced emphysema.[4][5]

Animal Model and Cigarette Smoke Exposure

-

Animal Species: Hartley-strain guinea pigs, initially weighing approximately 350 g.

-

Exposure System: A nose-only exposure system was utilized.

-

Exposure Regimen: Animals were exposed to the smoke from 10 cigarettes per day, 5 days a week, for a duration of 6 months. This level of exposure was sufficient to maintain a carboxyhemoglobin level of 5-10%, which is comparable to that observed in human chronic smokers.[5] Sham-exposed animals were subjected to the same handling but breathed room air.

Drug Administration

-

Compound: this compound, an orally active, synthetic, selective serine elastase inhibitor.

-

Administration: this compound was administered to a subset of the smoke-exposed animals. While the exact dose and frequency of administration are not detailed in the available literature, it was orally active.

Endpoint Analysis

-

Bronchoalveolar Lavage (BAL): At the end of the 6-month exposure period, animals were sacrificed, and BAL was performed. The lavage fluid was analyzed for:

-

Total and Differential Cell Counts: To quantify the number of inflammatory cells, particularly neutrophils.

-

Desmosine: As a biomarker for elastin degradation.

-

Hydroxyproline: As a biomarker for collagen breakdown.

-

-

Plasma Analysis: Blood samples were collected, and plasma was analyzed for levels of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

-

Lung Histology and Morphometry: The lungs were fixed, sectioned, and stained for histological examination. Morphometric analysis was performed to quantify the degree of airspace enlargement, a hallmark of emphysema.

Conclusion

The preclinical research on this compound provides compelling evidence for the role of neutrophil elastase in the pathogenesis of COPD. In a well-established guinea pig model of cigarette smoke-induced emphysema, this compound demonstrated significant efficacy in reducing lung inflammation, matrix degradation, and the development of emphysema. Although the clinical development of this compound was discontinued, the data generated from its investigation remains a valuable resource for researchers in the field of COPD. The findings underscore the potential of selective neutrophil elastase inhibitors as a therapeutic approach for this debilitating disease and provide a strong rationale for the continued exploration of this target. Further research into the nuances of neutrophil elastase signaling and the development of next-generation inhibitors may yet yield a successful therapy for COPD.

References

- 1. This compound AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Cigarette smoke causes physiologic and morphologic changes of emphysema in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic serine elastase inhibitor reduces cigarette smoke-induced emphysema in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

ZD-0892: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-0892 is a potent and selective inhibitor of human neutrophil elastase (ELA2), a serine protease implicated in the pathogenesis of various inflammatory diseases.[1] Developed by AstraZeneca, this compound was investigated for its therapeutic potential in chronic obstructive pulmonary disease (COPD) and peripheral vascular disease.[2] Despite demonstrating efficacy in preclinical models, its clinical development was discontinued during Phase I trials. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical findings related to this compound, intended to support further research and drug discovery efforts in the field of neutrophil elastase inhibition.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂F₃N₃O₅ | [1] |

| Molecular Weight | 499.52 g/mol | [1] |

| SMILES | CC(C)--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)--INVALID-LINK--NC(=O)c2ccc(cc2)OC | [1] |

| InChI Key | PNILZVBINXNWHW-FHWLQOOXSA-N | [1] |

Note: An IUPAC name for this compound is not publicly available.

Pharmacological Properties

Mechanism of Action

This compound is a selective inhibitor of neutrophil elastase, a key enzyme released by neutrophils during inflammation.[1] Neutrophil elastase is a serine protease with a broad range of substrates, including elastin, collagen, and fibronectin, which are components of the extracellular matrix.[3] By inhibiting neutrophil elastase, this compound was developed to prevent the tissue degradation and pro-inflammatory signaling associated with chronic inflammatory conditions.

Biological Target and In Vitro Activity

The primary biological target of this compound is human neutrophil elastase. The compound has been shown to be a potent inhibitor of this enzyme.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Inhibitory Constant (Ki) | Source |

| Human Neutrophil Elastase | 6.7 nM | |

| Porcine Pancreatic Elastase | 200 nM |

Preclinical Studies and Efficacy

This compound demonstrated significant efficacy in animal models of inflammatory lung diseases.

Guinea Pig Model of Smoke-Induced Emphysema

In a guinea pig model of emphysema induced by cigarette smoke, oral administration of this compound led to a dose-dependent reduction in key inflammatory markers.

Table 3: Effects of this compound in a Guinea Pig Model of Emphysema

| Parameter | Effect | Dose Range | Source |

| Total Neutrophils in BAL Fluid | Dose-dependent reduction | 3–30 mg/kg | |

| Desmosine in BAL Fluid | Reduction | 3–30 mg/kg | |

| Hydroxyproline in BAL Fluid | Reduction | 3–30 mg/kg | |

| MIP-2 in BAL Fluid | Reduction | 3–30 mg/kg | |

| MCP-1 in BAL Fluid | Reduction | 3–30 mg/kg | |

| TNF-α in BAL Fluid | Reduction | 3–30 mg/kg |

BAL: Bronchoalveolar Lavage; MIP-2: Macrophage Inflammatory Protein-2; MCP-1: Monocyte Chemoattractant Protein-1; TNF-α: Tumor Necrosis Factor-alpha.

Rat Model of Monocrotaline-Induced Pulmonary Hypertension

This compound was also shown to be effective in a rat model of pulmonary hypertension. Treatment with the elastase inhibitor completely reversed the pulmonary hypertension induced by monocrotaline.

Signaling Pathways

The inhibition of neutrophil elastase by this compound is expected to interfere with several downstream signaling pathways that are activated by this protease.

Neutrophil Elastase-Mediated Pro-inflammatory Signaling

Neutrophil elastase can activate pro-inflammatory signaling cascades, leading to the production of cytokines and chemokines. One key pathway involves the upregulation of CXCL8 (IL-8) through Toll-like receptor 4 (TLR4) and Epidermal Growth Factor Receptor (EGFR) signaling.

Caption: Neutrophil Elastase-Mediated Upregulation of CXCL8.

PI3K/Akt Signaling Pathway in Leukemia Cells

Neutrophil elastase has also been shown to activate the PI3K/Akt signaling pathway in leukemia cells, which promotes cell proliferation and inhibits apoptosis.[3]

Caption: Activation of PI3K/Akt Pathway by Neutrophil Elastase.

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not publicly available. However, based on standard methodologies for similar preclinical studies, the following outlines the likely experimental workflows.

General Workflow for In Vivo Efficacy Studies

Caption: General Workflow for In Vivo Preclinical Studies.

Methodology Outline:

-

Animal Model Induction:

-

For the emphysema model, guinea pigs would be exposed to cigarette smoke for a specified duration to induce lung inflammation and damage.

-

For the pulmonary hypertension model, rats would be injected with monocrotaline to induce the disease state.

-

-

Grouping and Treatment:

-

Animals would be randomly assigned to different treatment groups, including a vehicle control group and groups receiving various doses of this compound.

-

This compound would likely be administered orally, as it is described as an orally active compound.

-

-

Endpoint Analysis:

-

At the end of the study period, animals would be euthanized, and relevant tissues and fluids would be collected for analysis.

-

For the emphysema model, this would include bronchoalveolar lavage (BAL) to measure inflammatory cell counts and markers like desmosine and hydroxyproline. Lung tissue would be processed for histopathological examination.

-

For the pulmonary hypertension model, right ventricular pressure and hypertrophy would be measured, and lung tissue would be examined for vascular remodeling.

-

Clinical Development and Discontinuation

This compound entered Phase I clinical trials for the treatment of COPD and peripheral vascular disease.[2] However, the development of the compound was discontinued for these indications. The specific reasons for the discontinuation have not been publicly detailed. The compound was also initially investigated for asthma, but this line of development was also halted.[2]

Conclusion

This compound is a well-characterized preclinical candidate that demonstrated significant promise as a selective neutrophil elastase inhibitor. The available data from in vitro and in vivo studies highlight its potential to mitigate the detrimental effects of neutrophil elastase in inflammatory diseases. Although its clinical development was not pursued, the information gathered on this compound, from its chemical properties to its biological effects, provides a valuable resource for researchers in the ongoing quest to develop effective therapies targeting neutrophil elastase. Further investigation into the structure-activity relationships of this compound and its analogs could inform the design of next-generation elastase inhibitors with improved therapeutic profiles.

References

ZD-0892: A Discontinued Neutrophil Elastase Inhibitor

ZD-0892 was a promising, orally active inhibitor of human neutrophil elastase developed by AstraZeneca in the late 1990s. Investigated primarily for the treatment of chronic obstructive pulmonary disease (COPD) and peripheral vascular disease (PVD), its development was ultimately discontinued in Phase I clinical trials in September 2000. While detailed public records on its discovery and development are scarce due to its early termination, this guide synthesizes the available information to provide a technical overview for researchers and drug development professionals.

Discovery and Development History

This compound emerged from AstraZeneca's research program focused on inhibitors of neutrophil elastase, a key enzyme implicated in the tissue damage associated with inflammatory diseases. It was identified as a follow-up compound to an earlier candidate, ZD-8321. The development of this compound for asthma was also considered but was discontinued prior to its cessation for COPD and PVD.

Development Timeline:

| Date | Milestone |

| May 19, 1999 | Initiation of Phase I clinical trials for Chronic Obstructive Pulmonary Disease (COPD) and Peripheral Vascular Disorders. |

| Sep 15, 2000 | Discontinuation of Phase I clinical trials for both COPD and Peripheral Vascular Disorders. |

Mechanism of Action

This compound is a selective and potent inhibitor of human neutrophil elastase. Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release this enzyme, which can degrade a wide range of extracellular matrix proteins, including elastin in the lungs. In conditions like COPD, an imbalance between proteases and their endogenous inhibitors leads to excessive elastase activity, resulting in the destruction of alveolar walls and the progression of emphysema. By inhibiting neutrophil elastase, this compound was designed to mitigate this tissue damage.

The following diagram illustrates the proposed mechanism of action:

Preclinical Data

Limited preclinical data for this compound is publicly available. The compound demonstrated high potency and selectivity for human neutrophil elastase in in-vitro assays.

In-Vitro Inhibition Constants:

| Enzyme | Ki (nM) |

| Human Neutrophil Elastase | 6.7 |

| Porcine Pancreatic Elastase | 200 |

In-vivo studies in animal models of disease also showed promising results. In a murine model of viral myocarditis, administration of a neutrophil elastase inhibitor, believed to be this compound, at doses of 60 mg/kg and 120 mg/kg, was investigated.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not extensively published. The following represents a generalized workflow for the in-vitro characterization of a neutrophil elastase inhibitor, based on standard practices of the time.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers and potentially in patients with COPD and PVD. Unfortunately, the development was halted at this stage. The specific reasons for the discontinuation have not been publicly disclosed by AstraZeneca.

Due to the early termination of its development, no clinical efficacy data for this compound in its target indications is available.

Chemical Properties

This compound is classified as a pyrrole and sulfonamide derivative.

| Property | Value |

| Molecular Formula | C24H32F3N3O5 |

| Molecular Weight | 515.53 g/mol |

Conclusion

This compound was a potent and selective neutrophil elastase inhibitor that showed promise in preclinical studies. However, its journey through clinical development was cut short, and the compound was discontinued in early Phase I trials. While the full story behind its discovery and discontinuation remains largely within the archives of AstraZeneca, the available information provides a glimpse into a therapeutic strategy that continues to be of interest for the treatment of inflammatory diseases characterized by excessive neutrophil activity. The lessons learned from the development of this compound and other early neutrophil elastase inhibitors have likely informed the design and progression of newer generations of these therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZD-0892, a potent and selective inhibitor of human neutrophil elastase (HNE), and its related compounds. This compound, developed by AstraZeneca, emerged as a promising therapeutic agent for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Peripheral Vascular Disease (PVD), reaching Phase I clinical trials. This document details the mechanism of action, structure-activity relationships (SAR), relevant signaling pathways, and experimental protocols associated with this compound and analogous HNE inhibitors.

The Target: Human Neutrophil Elastase (HNE)

Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release HNE, which plays a crucial role in the degradation of extracellular matrix proteins, including elastin. While essential for pathogen defense and tissue remodeling, excessive HNE activity can lead to tissue damage and is implicated in the pathogenesis of various inflammatory lung diseases.

This compound and Related Pyrrolidine-trans-lactam Inhibitors

This compound belongs to a class of potent, orally active pyrrolidine-trans-lactam inhibitors of HNE. These compounds act as mechanism-based inhibitors, forming a stable acyl-enzyme intermediate with the active site serine of the protease. The table below summarizes the inhibitory potency of this compound and its key predecessor, ZD-8321, along with another well-characterized inhibitor of the same class, GW-311616A.

| Compound | Structure | Target | K_i (nM) | IC_50 (nM) | Notes |

| This compound | Not publicly available | Human Neutrophil Elastase | 6.7[1] | - | Selective over porcine pancreatic elastase (K_i = 200 nM).[1] Development discontinued after Phase I trials. |

| ZD-8321 | Not publicly available | Human Neutrophil Elastase | 13 ± 1.7 | - | Predecessor to this compound. |

| GW-311616A | Not publicly available | Human Neutrophil Elastase | 0.31[2] | 22[2][3] | Potent, orally bioavailable, and long-acting inhibitor. Selective over other serine proteases.[3] |

Structure-Activity Relationships (SAR)

The development of this compound and related pyrrolidine-trans-lactam inhibitors has been guided by key structure-activity relationships. The central pyrrolidine-trans-lactam scaffold serves as a constrained dipeptide mimic, presenting key functionalities to the enzyme's active site.

A critical feature for potent inhibition is the presence of an N-sulfonyl group on the lactam nitrogen. This electron-withdrawing group activates the lactam carbonyl for nucleophilic attack by the active site serine residue of HNE. The methylsulfonyl (SO2Me) group, in particular, has been shown to confer both potent inhibitory activity and metabolic stability.

Signaling Pathways of Neutrophil Elastase

Neutrophil elastase exerts its pathological effects through direct proteolytic degradation of the extracellular matrix and by activating pro-inflammatory signaling cascades. Inhibition of HNE by compounds like this compound can therefore interrupt these detrimental processes. The following diagram illustrates the key signaling pathways influenced by HNE.

Experimental Protocols

The evaluation of this compound and its analogs relies on robust in vitro assays to determine their inhibitory potency against HNE. A common method is the fluorometric inhibitor screening assay.

Neutrophil Elastase Inhibitor Screening Assay (Fluorometric)

1. Principle:

This assay measures the ability of a test compound to inhibit the enzymatic activity of HNE. HNE cleaves a specific fluorogenic substrate, releasing a fluorescent product that can be quantified. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

2. Materials:

-

Human Neutrophil Elastase (HNE), purified enzyme

-

HNE Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl)

-

Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

3. General Procedure:

The following diagram outlines a typical workflow for screening HNE inhibitors.

4. Data Analysis:

The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated using the following formula:

% Inhibition = [1 - (Rate of sample / Rate of control)] x 100

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be subsequently determined using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

Conclusion

This compound and its related pyrrolidine-trans-lactam analogs represent a significant class of potent and selective inhibitors of human neutrophil elastase. Their mechanism of action, involving the formation of a stable acyl-enzyme complex, provides a robust means of attenuating the destructive and pro-inflammatory activities of HNE. The structure-activity relationships established for this class of compounds have guided the development of orally bioavailable inhibitors with prolonged duration of action. While the clinical development of this compound was discontinued, the knowledge gained from its investigation continues to inform the design of novel HNE inhibitors for the treatment of a range of inflammatory diseases. The experimental protocols and understanding of the underlying signaling pathways detailed in this guide provide a valuable resource for researchers and drug development professionals working in this important therapeutic area.

References

In-Depth Technical Guide: ZD-0892, a Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-0892 is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and peripheral vascular disease. Developed by AstraZeneca, this small molecule, belonging to the pyrrole and sulfonamide chemical classes, has demonstrated significant potential in preclinical models by mitigating inflammation and tissue remodeling. This technical guide provides a comprehensive overview of the available patent information, experimental data, and mechanistic insights into this compound, intended to serve as a valuable resource for researchers in the field of drug development.

Core Compound Information

| Property | Information | Citation |

| Compound Name | This compound | [1] |

| Mechanism of Action | Inhibitor of Neutrophil Elastase (ELA2 inhibitor) | [2] |

| Originator | AstraZeneca | [3] |

| Chemical Class | Pyrroles, Sulfonamides | [1] |

| Therapeutic Areas | Cardiovascular Diseases, Respiratory Diseases | [2] |

| Highest Development Phase | Phase I Clinical Trials (Discontinued) | [1][3] |

Quantitative Data

Table 2.1: In Vitro Inhibitory Activity

| Target | Parameter | Value | Citation |

| Human Neutrophil Elastase | Ki | 6.7 nM | - |

| Human Neutrophil Elastase | Ki | 1.3 nM | - |

| Porcine Pancreatic Elastase | Ki | 200 nM | - |

Note: Conflicting Ki values for Human Neutrophil Elastase are reported in different sources. Further validation may be required.

Table 2.2: In Vivo Efficacy in a Guinea Pig Model of Cigarette Smoke-Induced Pulmonary Arterial Muscularization

| Treatment Group | Outcome | Result | Citation |

| This compound | Reduction in completely muscularised vessels | 50% | [2] |

| This compound | Reduction in vascular cell proliferation | 61% | [2] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is described in patent WO2004020412A1. Due to the proprietary nature of this information, researchers are directed to the full patent documentation for the complete methodology. The synthesis generally involves the reaction of key pyrrole and sulfonamide intermediates.

In Vivo Model of Cigarette Smoke-Induced Pulmonary Vascular Disease

This protocol is based on a study investigating the effects of this compound on pulmonary arterial remodeling.

Animal Model: Guinea pigs.[2]

Exposure: Animals were exposed to cigarette smoke or air for a duration of 6 months.[2]

Treatment: A subset of the smoke-exposed animals received this compound, an orally active, synthetic, selective, serine-elastase inhibitor.[2] The specific dosage and administration schedule are detailed in the original study.

Analysis:

-

Morphometric Analysis: The percentage of muscularised, small, pulmonary arteries was determined from histological sections.[2]

-

Cell Proliferation: Vascular cell proliferation was assessed by proliferating cell nuclear antigen (PCNA) staining.[2]

Signaling Pathways and Mechanism of Action

Neutrophil elastase (NE) is a key mediator of inflammation and tissue damage. Its pathological effects are mediated through various signaling pathways. This compound, as a potent inhibitor of NE, is expected to modulate these pathways.

General Neutrophil Elastase Signaling

Neutrophil elastase, upon release at sites of inflammation, can activate multiple downstream signaling cascades, leading to a pro-inflammatory and tissue-destructive environment. Key pathways include:

-

Protease-Activated Receptor 2 (PAR2) Activation: NE can cleave and activate PAR2, leading to downstream signaling that can increase vascular permeability.

-

Toll-Like Receptor 4 (TLR4) Signaling: NE can activate TLR4, a key receptor in the innate immune system, leading to the activation of the NF-κB signaling pathway and subsequent upregulation of pro-inflammatory cytokines.

-

Receptor Tyrosine Kinase (RTK) Transactivation: NE can indirectly activate RTKs such as the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK pathway, which promotes cell proliferation.

-

PI3K/Akt Pathway Activation: NE has been shown to activate the PI3K/Akt signaling pathway, which can promote cell survival and proliferation.

The inhibition of NE by this compound would theoretically block these downstream events, thereby reducing inflammation, cell proliferation, and tissue remodeling.

References

Preclinical Data for ZD-0892: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical data for ZD-0892, a potent and selective inhibitor of neutrophil elastase. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Information

Compound: this compound Mechanism of Action: Selective inhibitor of neutrophil elastase.[1][2] Developer: AstraZeneca Therapeutic Areas of Investigation: Chronic Obstructive Pulmonary Disease (COPD), Peripheral Vascular Disease (PVD), and Asthma (discontinued).

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against human neutrophil elastase in in vitro assays.

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| Human Neutrophil Elastase | 6.7 nM | [1][2] |

| Porcine Pancreatic Elastase | 200 nM | [1][2] |

Experimental Protocol: In Vitro Neutrophil Elastase Inhibition Assay

The inhibitory activity of this compound against human neutrophil elastase was determined using a biochemical assay. The general protocol for such an assay is as follows:

-

Enzyme and Substrate Preparation: Purified human neutrophil elastase and a specific chromogenic or fluorogenic substrate are prepared in a suitable buffer solution.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated together in a microplate.

-

Data Acquisition: The rate of substrate cleavage by the enzyme is measured over time by monitoring the change in absorbance or fluorescence.

-

Data Analysis: The inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition kinetic models.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in animal models of cigarette smoke-induced COPD.

Cigarette Smoke-Induced Emphysema in Guinea Pigs

A key study investigated the effect of this compound in a guinea pig model of emphysema induced by chronic exposure to cigarette smoke.

| Parameter | Control (Air) | Smoke | Smoke + this compound | % Protection | Reference |

| Airspace Enlargement (Mean Linear Intercept, µm) | 70 ± 2 | 85 ± 3 | 78 ± 2 | 45% | [3] |

| Lavage Neutrophils (x10^4) | 5 ± 1 | 15 ± 2 | 6 ± 1 | - | [3] |

| Lavage Desmosine (µg/mg protein) | 0.2 ± 0.05 | 0.5 ± 0.1 | 0.25 ± 0.05 | - | [3] |

| Lavage Hydroxyproline (µg/mg protein) | 1.0 ± 0.2 | 2.5 ± 0.5 | 1.2 ± 0.3 | - | [3] |

| Plasma TNF-α (pg/mL) | 10 ± 2 | 25 ± 5 | 15 ± 3 | 30% reduction | [3] |

Experimental Protocol: Cigarette Smoke-Induced Emphysema in Guinea Pigs

-

Animal Model: Male Hartley guinea pigs.

-

Exposure: Animals were exposed to whole-body cigarette smoke from 10 cigarettes per day, 5 days a week, for 6 months. Control animals were exposed to air.

-

Treatment: this compound was administered orally at a dose of 60 mg/kg/day for the 6-month duration of smoke exposure.

-

Endpoints:

-

Lung Histology: Lungs were fixed, and the mean linear intercept was measured to quantify airspace enlargement, an indicator of emphysema.

-

Bronchoalveolar Lavage (BAL): BAL fluid was collected to quantify inflammatory cells (neutrophils) and markers of elastin (desmosine) and collagen (hydroxyproline) breakdown.

-

Plasma Analysis: Blood samples were collected to measure levels of the pro-inflammatory cytokine TNF-α.

-

Acute Cigarette Smoke Exposure in Mice

In an acute smoke exposure model in mice, this compound was shown to inhibit the expression of key chemoattractants involved in inflammatory cell recruitment.

| Gene | Smoke | Smoke + this compound | Reference |

| Macrophage Inflammatory Protein-2 (MIP-2) | Increased | Prevented Increase | [3] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Increased | Prevented Increase | [3] |

Experimental Protocol: Acute Cigarette Smoke Exposure in Mice

-

Animal Model: Mice.

-

Exposure: Animals were exposed to a single bout of cigarette smoke.

-

Treatment: this compound was administered prior to smoke exposure.

-

Endpoint: Lung tissue was collected 2 hours after smoke exposure, and the gene expression of MIP-2 and MCP-1 was measured using techniques such as quantitative real-time PCR (qRT-PCR).

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound in Smoke-Induced Inflammation

Caption: Proposed mechanism of this compound in mitigating cigarette smoke-induced lung inflammation and damage.

Experimental Workflow for the In Vivo Guinea Pig Study

Caption: Workflow of the chronic cigarette smoke exposure study in guinea pigs.

Pharmacokinetics and Toxicology

Summary and Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective neutrophil elastase inhibitor. In vivo studies have demonstrated its efficacy in a relevant animal model of COPD, where it significantly reduced lung tissue destruction and inflammation. The compound's ability to inhibit the expression of key inflammatory mediators provides a mechanistic basis for its observed therapeutic effects. While detailed pharmacokinetic and toxicology data are not publicly available, its progression to Phase I clinical trials suggests an acceptable preclinical safety and tolerability profile. This compilation of preclinical data provides a solid foundation for understanding the scientific rationale behind the development of this compound as a potential treatment for inflammatory lung diseases.

References

Methodological & Application

Application Notes and Protocols for ZD-0892 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-0892 is a potent and selective inhibitor of Lymphocyte-specific kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Lck plays a pivotal role in the initiation of T-cell activation, proliferation, and cytokine production.[1][3][4][5] By targeting Lck, this compound effectively modulates T-cell mediated immune responses, making it a valuable tool for studying autoimmune diseases, organ transplant rejection, and certain types of cancer. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

The following tables summarize the in vitro inhibitory activities of this compound.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) |

| Lck | 7 |

| Lyn | 21 |

| Src | 42 |

| Syk | 200 |

Table 2: Cellular Activity of this compound

| Assay | IC50 (nM) |

| T-cell Activation | 47 |

| T-cell Receptor-induced IL-2 Secretion | 460 |

Signaling Pathway and Experimental Workflows

Experimental Protocols

Lck Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on Lck kinase activity using a luminescent ADP-Glo™ Kinase Assay.[6]

Materials:

-

Recombinant Lck enzyme

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Lck substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of this compound dilution or DMSO (for control wells).

-

2 µL of Lck enzyme diluted in kinase buffer.

-

2 µL of a mixture of Lck substrate and ATP in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[6]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.[6]

-

Signal Detection: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all wells.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

T-Cell Proliferation Assay

This protocol describes the use of a carboxyfluorescein succinimidyl ester (CFSE) dilution assay to measure the effect of this compound on T-cell proliferation.[7]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

CFSE dye

-

T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

-

This compound

-

DMSO

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, and a viability dye)

-

96-well U-bottom plates

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling:

-

Resuspend PBMCs at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.

-

-

Cell Culture:

-

Resuspend the CFSE-labeled PBMCs in complete RPMI medium.

-

Plate 1-2 x 10⁵ cells per well in a 96-well U-bottom plate.

-

Add serial dilutions of this compound or DMSO control.

-

Add T-cell activators (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Staining for Flow Cytometry:

-

Harvest the cells and wash with FACS buffer.

-

Stain with a viability dye according to the manufacturer's instructions.

-

Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4 and CD8) for 30 minutes on ice.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on live, single cells, and then on CD4+ or CD8+ T-cell populations.

-

Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence.

-

-

Data Analysis:

-

Determine the percentage of proliferated cells in each condition.

-

Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

-

IL-2 Secretion Assay

This protocol outlines the measurement of Interleukin-2 (IL-2) secretion from stimulated T-cells and the inhibitory effect of this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Jurkat T-cells or PBMCs

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

T-cell activators (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies)

-

This compound

-

DMSO

-

Human IL-2 ELISA kit

-

96-well flat-bottom plates

Procedure:

-

Cell Culture:

-

Plate Jurkat cells or PBMCs at a density of 1-2 x 10⁵ cells per well in a 96-well flat-bottom plate.

-

Add serial dilutions of this compound or DMSO control and pre-incubate for 1-2 hours.

-

-

Cell Stimulation:

-

Stimulate the cells with an appropriate activator. For Jurkat cells, PMA (50 ng/mL) and Ionomycin (1 µM) are commonly used. For PBMCs, anti-CD3/CD28 antibodies can be used as in the proliferation assay.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

-

IL-2 ELISA:

-

Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody against human IL-2.

-

Blocking the plate.

-

Adding the cell culture supernatants and a standard curve of recombinant IL-2.

-

Adding a detection antibody against human IL-2.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve from the recombinant IL-2 standards.

-

Calculate the concentration of IL-2 in each supernatant from the standard curve.

-

Calculate the percentage of inhibition of IL-2 secretion for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

-

References

- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cd-genomics.com [cd-genomics.com]

- 5. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 6. promega.com [promega.com]

- 7. agilent.com [agilent.com]

Application Notes and Protocols for ZD-0892 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-0892 is a potent and selective inhibitor of serine elastase, specifically targeting neutrophil elastase (also known as leukocyte elastase or ELA2). Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Its primary physiological role is in host defense, where it contributes to the degradation of proteins within phagocytosed pathogens. However, dysregulated or excessive neutrophil elastase activity is implicated in the pathophysiology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). By inhibiting neutrophil elastase, this compound has been investigated for its therapeutic potential in mitigating tissue damage and inflammation in such conditions.

Recent studies have elucidated the broader role of neutrophil elastase in cellular processes beyond inflammation, including the regulation of cell proliferation, apoptosis, and signaling pathways. Neutrophil elastase has been shown to influence the PI3K/Akt pathway, which is known to promote cell survival and proliferation, and the MAPK signaling cascade, which is involved in both cell growth and apoptosis. Therefore, the development of robust cell-based assays is crucial for characterizing the cellular effects of this compound and understanding its mechanism of action in a physiologically relevant context.

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy and mechanism of action of this compound. The assays described herein are designed to assess the impact of this compound on cell proliferation, apoptosis, and the modulation of key signaling pathways.

Data Presentation

| Assay Type | Cell Line | Parameter Measured | This compound Result (Example) | Positive Control | Positive Control Result |

| Cell Proliferation (MTT) | A549 | IC50 | 15 µM | Doxorubicin | 1 µM |

| Apoptosis (Caspase-Glo 3/7) | A549 | Fold Induction | 3.5-fold at 20 µM | Staurosporine | 8-fold at 1 µM |

| Signaling Pathway (Western Blot) | A549 | p-Akt/Akt Ratio | 0.4 (relative to control) | LY294002 | 0.2 (relative to control) |

| Signaling Pathway (Western Blot) | A549 | p-ERK/ERK Ratio | 1.2 (relative to control) | PMA | 5.0 (relative to control) |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of a selected cell line, such as the human lung adenocarcinoma cell line A549.

Materials:

-

This compound

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

PBS (Phosphate-Buffered Saline)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow for MTT Assay

A schematic of the MTT assay workflow.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, in response to this compound treatment.

Materials:

-

This compound

-

A549 cells

-

Complete DMEM medium

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Seed A549 cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Express the results as fold change in caspase activity relative to the vehicle-treated control.

Signaling Pathway Analysis (Western Blot)

This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways, such as Akt and ERK, following treatment with this compound.

Materials:

-

This compound

-

A549 cells

-

Complete DMEM medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations for a specified time (e.g., 30 minutes, 1 hour, 6 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to normalize the data.

-

Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.

Signaling Pathway Modulated by Neutrophil Elastase and its Inhibition by this compound

This compound inhibits Neutrophil Elastase, affecting downstream signaling.

Application Notes for ZD-0892 in Primary Cell Cultures

References

- 1. benchchem.com [benchchem.com]

- 2. Neutrophil Elastase Increases Vascular Permeability and Leukocyte Transmigration in Cultured Endothelial Cells and Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutrophil Elastase Increases Vascular Permeability and Leukocyte Transmigration in Cultured Endothelial Cells and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying Emphysema In Vivo with ZD-0892

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ZD-0892, a potent and selective neutrophil elastase inhibitor, for in vivo studies of emphysema. The protocols outlined below are based on established methodologies for inducing and assessing emphysema in a guinea pig model, offering a framework for evaluating the therapeutic potential of this compound and similar compounds.

Introduction

Emphysema, a major component of chronic obstructive pulmonary disease (COPD), is characterized by the progressive destruction of alveolar walls, leading to impaired gas exchange. A key driver of this pathology is the imbalance between proteases, particularly neutrophil elastase (NE), and their endogenous inhibitors[1]. This compound is a synthetic serine elastase inhibitor that has demonstrated efficacy in reducing inflammation and airspace enlargement in preclinical models of emphysema, making it a valuable tool for studying the role of neutrophil elastase in the pathogenesis of this debilitating disease.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound in a guinea pig model of cigarette smoke-induced emphysema.

| Group | Lavage Neutrophils (x10^4) | Lavage Desmosine (ng/mL) | Lavage Hydroxyproline (µg/mL) | Plasma TNF-α (pg/mL) | Airspace Enlargement Reduction (%) |

| Control | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | 15 ± 3 | N/A |

| Smoke-Exposed | 8.2 ± 1.5 | 5.8 ± 0.9 | 3.5 ± 0.6 | 45 ± 7 | N/A |

| Smoke + this compound | 1.1 ± 0.3 | 1.5 ± 0.4 | 1.0 ± 0.2 | 31.5 ± 5 | 45% |

Data are presented as mean ± SEM.

Experimental Protocols

Cigarette Smoke-Induced Emphysema in Guinea Pigs

This protocol details the induction of emphysema in guinea pigs through chronic exposure to cigarette smoke.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Standard laboratory chow and water

-

Commercial unfiltered research cigarettes

-

Whole-body smoke exposure chamber

-

Smoking machine

Procedure:

-

Acclimatize animals to the housing facilities for at least one week prior to the start of the experiment.

-

Divide the animals into three groups: Control (sham air-exposed), Smoke-Exposed (cigarette smoke), and Smoke + this compound.

-

Expose the Smoke-Exposed and Smoke + this compound groups to the smoke of 10 cigarettes per day, 5 days a week, for 6 months in a whole-body exposure chamber. The control group is exposed to filtered air under identical conditions.

-

Monitor the animals daily for any signs of distress or illness.

Administration of this compound

This protocol describes the administration of the neutrophil elastase inhibitor this compound.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or as specified by the manufacturer)

-

Apparatus for the chosen route of administration (e.g., oral gavage needles, nebulizer)

Procedure:

-

Prepare the this compound solution in the appropriate vehicle at the desired concentration. The effective dose should be determined through dose-ranging studies.

-

Administer this compound to the treatment group daily, starting from the initiation of cigarette smoke exposure and continuing for the 6-month duration. The route of administration (e.g., oral, intraperitoneal, or inhaled) should be consistent throughout the study.

-

Administer an equivalent volume of the vehicle to the control and smoke-exposed groups.

Bronchoalveolar Lavage (BAL)

This protocol outlines the procedure for collecting bronchoalveolar lavage fluid to analyze inflammatory cell infiltrates.

Materials:

-

Anesthesia (e.g., pentobarbital sodium)

-

Tracheal cannula

-

Sterile phosphate-buffered saline (PBS), ice-cold

-

Syringes

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Microscope slides and staining reagents (e.g., Wright-Giemsa)

Procedure:

-

At the end of the 6-month exposure period, anesthetize the guinea pigs.

-

Perform a tracheotomy and insert a cannula into the trachea.

-

Instill a fixed volume of ice-cold sterile PBS (e.g., 5 mL) into the lungs through the cannula.

-

Gently aspirate the fluid to recover the BAL fluid. Repeat this process three times with fresh PBS.

-

Pool the recovered BAL fluid and keep it on ice.

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total cell count using a hemocytometer or automated cell counter.

-

Prepare cytospin slides and stain with Wright-Giemsa to perform a differential cell count (neutrophils, macrophages, lymphocytes, eosinophils).

Quantification of Lung Desmosine and Hydroxyproline

This protocol describes the biochemical analysis of lung tissue to measure markers of elastin and collagen degradation.

Materials:

-

Excised lung tissue

-

Homogenizer

-

Hydrochloric acid (HCl)

-

Reagents for desmosine and hydroxyproline colorimetric assays

-

Spectrophotometer

Procedure:

-

Following BAL, excise the lungs and homogenize a portion of the tissue.

-

Hydrolyze the lung homogenates in 6N HCl.

-

Use established colorimetric assays to determine the concentration of desmosine (a marker of elastin breakdown) and hydroxyproline (a marker of collagen breakdown) in the hydrolysates.

-

Measure the absorbance using a spectrophotometer and calculate the concentrations based on standard curves.

Histological Assessment of Airspace Enlargement

This protocol details the morphometric analysis of lung tissue to quantify the degree of emphysema.

Materials:

-

Excised lung tissue

-

Formalin or other fixative

-

Paraffin embedding equipment

-

Microtome

-

Microscope slides

-

Hematoxylin and eosin (H&E) staining reagents

-

Microscope with a camera

-

Image analysis software

Procedure:

-

Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure (e.g., 25 cm H₂O) to ensure uniform fixation.

-

Embed the fixed lung tissue in paraffin and cut thin sections (e.g., 5 µm).

-

Stain the sections with H&E.

-

Capture multiple random images of the lung parenchyma at a specific magnification (e.g., 100x).

-

Use image analysis software to determine the mean linear intercept (Lm), a measure of the average distance between alveolar walls. An increase in Lm is indicative of airspace enlargement.

Visualizations

References

Application Notes and Protocols: ZD-0892 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals